2-(1-Cyclopropylethylidene)malononitrile
Overview
Description
“2-(1-Cyclopropylethylidene)malononitrile” is a chemical compound with the formula C8H8N2. It has a molecular weight of 132.16 . It is used in various chemical reactions and is considered a significant building block in organic synthesis .
Synthesis Analysis
The synthesis of “2-(1-Cyclopropylethylidene)malononitrile” involves various types of reactions such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions . Malononitrile dimer, also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile or 2-amino-1,1,3-tricyanopropene, can be easily prepared by dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids .Molecular Structure Analysis
The molecular structure of “2-(1-Cyclopropylethylidene)malononitrile” is represented by the formula C8H8N2 . The structure consists of a cyclopropyl group attached to an ethylidene group, which is further connected to a malononitrile group .Chemical Reactions Analysis
“2-(1-Cyclopropylethylidene)malononitrile” is involved in various chemical reactions. It has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . It is also used in the Knoevenagel condensation .Scientific Research Applications
Novel Dispiro Heterocycles Synthesis
- Application: The compound is used in the synthesis of novel dispiro heterocycles through 1,3-dipolar cycloaddition. This process is significant in creating new molecular structures which may have potential applications in various fields of chemistry (Dandia, Jain, & Bhati, 2011).
Detection in Water
- Application: It's utilized in developing turn-on fluorescent probes for detecting malononitrile in water. This is particularly important due to malononitrile's potential health risks and environmental impact (Jung et al., 2020).
Two-Photon Absorption Properties
- Application: 2-(1-Cyclopropylethylidene)malononitrile derivatives have been studied for their two-photon absorption properties, which could have implications in materials science, particularly in the development of optical materials (Zhao, Xiao, Wu, & Fang, 2007).
Optical Devices for Anionic Detection
- Application: It's involved in the creation of optical devices for anionic detection, particularly in water, highlighting its utility in environmental monitoring (Schramm, Menger, & Machado, 2016).
Neuroimaging in Alzheimer's Disease
- Application: A derivative of 2-(1-Cyclopropylethylidene)malononitrile is used in PET scans to detect neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients (Shoghi-Jadid et al., 2002).
Synthesis of Thiazoles
- Application: It is used in the regioselective synthesis of new 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles, which are compounds with potential applications in pharmaceutical and material sciences (Bakavoli, Beyzaie, Rahimizadeh, Eshghi, & Takjoo, 2009).
Colorimetric Analysis
- Application: Utilized in developing colorimetric analysis methods for malononitrile, emphasizing its relevance in analytical chemistry, especially in industrial applications (Kim et al., 2020).
Safety And Hazards
Future Directions
“2-(1-Cyclopropylethylidene)malononitrile” is a significant building block in organic synthesis . It has potential applications in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . Therefore, it is expected to have wide applications in future chemical research and development.
properties
IUPAC Name |
2-(1-cyclopropylethylidene)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6(7-2-3-7)8(4-9)5-10/h7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFGYXYMAHCID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340983 | |
Record name | 2-(1-Cyclopropylethylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclopropylethylidene)malononitrile | |
CAS RN |
17407-30-6 | |
Record name | 2-(1-Cyclopropylethylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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